N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-13-21-16-6-3-2-5-15(16)18(22-13)24-11-8-14(9-12-24)23-19(25)17-7-4-10-20-17/h4,7,10,14,20H,2-3,5-6,8-9,11-12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSZDCLSTKNTIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=CC=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline and piperidine intermediates, followed by their coupling with the pyrrole carboxamide group. Common reagents used in these reactions include various amines, acids, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison:
Structural Analogues and Key Differences
Physicochemical and Pharmacokinetic Considerations
- Solubility : The hydroxy group in the compound improves hydrophilicity, whereas the nitro group in the 4-bromo-5-methyl analog may reduce bioavailability. The target compound’s pyrrole-carboxamide likely confers moderate solubility.
- Metabolic Stability : Thiazole rings (as in BI82235) are generally more metabolically stable than pyrroles, suggesting the target compound may require structural optimization for in vivo efficacy .
Biological Activity
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological activity based on recent studies, highlighting its efficacy against various pathogens and its pharmacological properties.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrole ring, a piperidine moiety, and a tetrahydroquinazoline unit. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrrole-2-carboxamides exhibit significant antimicrobial properties. For instance, compounds derived from this scaffold have shown potent activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) below 0.016 μg/mL . The structure–activity relationship (SAR) analysis indicated that modifications to the pyrrole ring and the carboxamide group can enhance anti-TB activity. Notably, certain compounds with bulky substituents displayed more than a 100-fold increase in potency compared to standard drugs like isoniazid .
Anti-inflammatory Activity
The anti-inflammatory potential of similar compounds has also been explored. Studies indicate that certain pyrrole derivatives can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) . These findings suggest that the compound may modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.
Cytotoxicity and Selectivity
In terms of cytotoxicity, the evaluated pyrrole derivatives generally exhibited low toxicity profiles. For example, compounds tested at concentrations up to 50 µg/mL showed no significant cytotoxic effects on PBMCs, indicating a favorable therapeutic window . However, at higher concentrations (100 µg/mL), some derivatives did exhibit slight toxicity, underscoring the need for careful dose optimization in therapeutic applications.
Study 1: Anti-TB Activity
A study focused on the design and synthesis of pyrrole-2-carboxamide derivatives reported that specific modifications led to enhanced activity against drug-resistant strains of M. tuberculosis. The study utilized SAR analysis to identify optimal substituents that improve binding affinity to the target enzyme involved in mycolic acid biosynthesis .
Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory effects of amidrazone-derived pyrrole compounds. The results indicated significant inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells, suggesting that these compounds may serve as effective anti-inflammatory agents through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
Research Findings Summary
Q & A
Q. Table 1: Example Reaction Conditions from Analogous Syntheses
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
A combination of 1H/13C NMR, IR, and HRMS is critical:
- NMR : Assign peaks to confirm the tetrahydroquinazoline (δ 2.5–3.5 ppm for CH₂ groups) and pyrrole (δ 6.5–7.2 ppm for aromatic protons) moieties. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- IR : Look for carbonyl stretches (1650–1750 cm⁻¹) to verify amide bonds .
- HRMS : Match exact mass (<5 ppm error) to confirm molecular formula .
Example Data Contradiction Resolution :
If NMR suggests an impurity (e.g., extra peaks at δ 1.2 ppm), cross-validate with HPLC (≥95% purity threshold) and repeat purification .
Advanced: How can computational tools predict reactivity or conformational stability?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model the compound’s lowest-energy conformation and identify reactive sites (e.g., nucleophilic pyrrole nitrogen) .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO) to assess stability over 100-ns trajectories .
- Docking Studies : Predict binding affinity to biological targets (e.g., kinases) using AutoDock Vina; validate with experimental IC₅₀ assays .
Q. Table 2: Computational Parameters for Stability Analysis
| Parameter | Value/Software | Outcome Metric |
|---|---|---|
| DFT Functional | B3LYP/6-31G* | Energy minimization (ΔG < 0.5 kcal/mol) |
| MD Solvent | TIP3P water model | RMSD < 2.0 Å over simulation |
| Docking Score | AutoDock Vina | Binding energy ≤ -7.0 kcal/mol |
Advanced: What strategies guide SAR studies for modifying substituents?
Methodological Answer:
- Core Modifications : Replace the 2-methyl group on tetrahydroquinazoline with bulkier substituents (e.g., ethyl, isopropyl) to assess steric effects on target binding .
- Bioisosteric Replacement : Substitute pyrrole with thiophene or indole to evaluate electronic contributions to activity .
- Activity Cliffs : Use IC₅₀ data from analogs (e.g., pyridine vs. pyrimidine derivatives) to identify critical pharmacophores .
Example SAR Finding :
Pyridine-containing analogs (e.g., from ) show 10-fold higher kinase inhibition than phenyl derivatives, suggesting π-π stacking is critical.
Advanced: How can enantiomeric purity be achieved for chiral centers?
Methodological Answer:
- Chiral Chromatography : Use a Chiralpak AD-H column (hexane:IPA 90:10) to resolve enantiomers .
- Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s catalyst) during cyclization to favor one enantiomer .
- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra to computed profiles .
Advanced: How should discrepancies between in vitro and in vivo data be addressed?
Methodological Answer:
- Pharmacokinetic Profiling : Measure logP (e.g., >3 indicates poor solubility) and metabolic stability (microsomal half-life) to explain reduced in vivo efficacy .
- Pro-drug Design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .
- Tissue Distribution Studies : Use radiolabeled compound (e.g., ¹⁴C) to track accumulation in target organs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
